molecular formula C15H21NO4 B8185832 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester

Cat. No.: B8185832
M. Wt: 279.33 g/mol
InChI Key: MYTHHFXBEMWAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester is a synthetic organic compound that belongs to the class of benzoic acid derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and tert-butyl carbamate.

    Protection of Amino Group: The amino group is protected using tert-butyl carbamate to form a tert-butoxycarbonyl (Boc) protected amine.

    Esterification: The benzoic acid is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Coupling Reaction: The protected amine is then coupled with the esterified benzoic acid under suitable conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Automated processes: For precise control of reaction conditions such as temperature, pressure, and pH.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.

Major Products

    Oxidation products: Carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may influence biochemical pathways related to its structural features, such as those involving amino acids or benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid: Lacks the methyl ester group.

    3-(2-Amino-ethyl)-benzoic acid methyl ester: Lacks the tert-butoxycarbonyl protection.

    Benzoic acid methyl ester: Lacks the amino and tert-butoxycarbonyl groups.

Uniqueness

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester is unique due to the presence of both the amino group and the tert-butoxycarbonyl protection, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTHHFXBEMWAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.